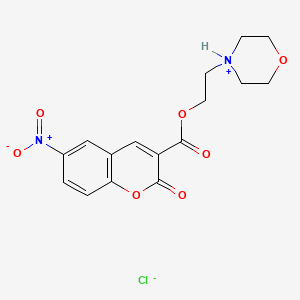

2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride

Description

Its structure features a benzopyran core with a nitro group at position 6, a lactone ring (2-oxo), and a morpholinoethyl ester linked to the carboxylic acid at position 2. The hydrochloride salt enhances solubility for pharmacological use .

Synthesis: The compound is synthesized via acylation of 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid (23) with 3-iodophenol and pyridine, followed by purification steps involving dioxane and DMF washes. Spectral data (IR, NMR) confirm key functional groups:

Properties

CAS No. |

73713-72-1 |

|---|---|

Molecular Formula |

C16H17ClN2O7 |

Molecular Weight |

384.77 g/mol |

IUPAC Name |

2-morpholin-4-ium-4-ylethyl 6-nitro-2-oxochromene-3-carboxylate;chloride |

InChI |

InChI=1S/C16H16N2O7.ClH/c19-15(24-8-5-17-3-6-23-7-4-17)13-10-11-9-12(18(21)22)1-2-14(11)25-16(13)20;/h1-2,9-10H,3-8H2;1H |

InChI Key |

IJWNLGDHZFECJX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC[NH+]1CCOC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Overview of Chemical Structure and Challenges in Synthesis

- The compound is a benzopyran-3-carboxylic acid derivative with a 6-nitro substituent , a 2-oxo group , and a morpholinoethyl ester functional group.

- The presence of the nitro group and morpholinoethyl ester requires careful control of reaction conditions to avoid side reactions and degradation.

- The synthesis typically involves esterification, nitration, and ring closure steps, often requiring protection/deprotection strategies and selective functional group transformations.

Preparation Methods Analysis

General Synthetic Route Considerations

- The synthesis generally starts from 2H-1-benzopyran-3-carboxylic acid or its esters , which are functionalized at the 6-position with a nitro group.

- Esterification with morpholinoethyl alcohol under acidic or coupling conditions yields the morpholinoethyl ester.

- Hydrochloride salt formation is achieved by treatment with hydrochloric acid.

Specific Synthetic Approaches

Microwave-Assisted and Mechanochemical Synthesis

- Microwave irradiation and mechanochemical (mortar-pestle) methods have been demonstrated for coumarin derivatives, significantly reducing reaction time (3–30 minutes) and increasing yield (80–96%).

- These methods utilize green solvents and avoid harsh conditions, which could be beneficial for sensitive groups like nitro and morpholinoethyl esters.

Esterification and Hydrolysis Steps

- Esterification of 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives with morpholinoethyl alcohol can be performed using classical coupling agents or acid catalysis.

- Hydrolysis of methyl esters to carboxylic acids using LiOH monohydrate in mixed solvents (water, methanol, THF) at room temperature for 6 hours has been reported, followed by acidification and extraction to isolate pure acid.

- This approach can be adapted to prepare the acid precursor before esterification with morpholinoethyl groups.

Nitration Strategies

- Introduction of the nitro group at the 6-position generally requires selective nitration conditions to avoid over-nitration or degradation.

- Literature on coumarin nitration suggests mild nitrating agents and controlled temperature to achieve regioselectivity.

Comparative Data Table of Preparation Methods

Research Findings and Recommendations

- The water-based synthesis approach offers a promising environmentally friendly route with high yields and operational safety, which can be adapted for the target compound's carboxylic acid intermediate.

- Microwave-assisted synthesis provides a rapid and high-yielding alternative for coumarin derivatives, potentially applicable for esterification and ring closure steps.

- Hydrolysis and esterification steps should be optimized to maintain the integrity of the nitro and morpholinoethyl groups, using mild bases and controlled acidification.

- The nitration step requires careful optimization to avoid side reactions; mild nitrating agents and low temperatures are recommended.

- Purification typically involves chromatography and recrystallization, often from solvents like diethyl ether or ethyl acetate.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 6-position undergoes selective reduction to form amine derivatives. Hydrogenation with catalysts like Pd/C or PtO₂ in ethanol at 25–50°C yields 6-amino derivatives, which are intermediates for further functionalization .

Example reaction:

Ester Hydrolysis

The morpholinoethyl ester group is hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid. For example:

-

Acidic hydrolysis : HCl (1M, reflux, 4–6 h) yields 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid.

-

Basic hydrolysis : NaOH (10%, 80°C, 2 h) forms the sodium salt of the acid .

Nucleophilic Aromatic Substitution

The electron-deficient nitro-substituted aromatic ring participates in nucleophilic substitutions. Common reagents and products include:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | DMF, 80°C | 6-Arylaminobenzopyran | 65–78% | |

| Thiols | EtOH, K₂CO₃ | 6-Sulfanyl derivatives | 52–68% |

Ester Exchange

The morpholinoethyl ester undergoes transesterification with alcohols (e.g., methanol, ethanol) under catalytic H₂SO₄, yielding alkyl esters .

Enzyme Inhibition Reactions

This compound acts as a potent inhibitor of serine proteases, with kinetic parameters determined for:

| Enzyme | (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|

| Bovine α-chymotrypsin | pH 7.5, 25°C | ||

| Human leukocyte elastase | pH 8.0, 37°C |

The morpholinoethyl group enhances binding affinity by interacting with hydrophobic pockets in the enzyme active site .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two major exothermic decomposition steps:

-

Loss of morpholinoethyl group (150–200°C).

-

Breakdown of the benzopyran core (), yielding CO₂ and nitrobenzene derivatives .

Comparative Reactivity

The reactivity of this compound differs from analogs due to its morpholinoethyl ester:

| Feature | 6-Nitro-morpholinoethyl Ester | 6-Nitro-ethyl Ester | Reference |

|---|---|---|---|

| Hydrolysis rate (t₁/₂) | 45 min (pH 7.4) | 12 min (pH 7.4) | |

| Enzyme selectivity | α-chymotrypsin > elastase | Non-selective |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzopyran compounds exhibit anticancer properties. Specifically, studies have shown that 2H-1-benzopyran derivatives can inhibit cell proliferation in various cancer cell lines. One study demonstrated that compounds structurally related to 2H-1-benzopyran-3-carboxylic acid could induce apoptosis in human cancer cells by activating caspase pathways, making them potential candidates for anticancer drug development .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For example, pyridyl esters of similar benzopyran structures have been designed as mechanism-based inhibitors of human leukocyte elastase, which plays a role in inflammatory diseases. These compounds showed significant inhibition rates and could be further explored for therapeutic applications in conditions like chronic obstructive pulmonary disease (COPD) and emphysema .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of benzopyran derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This neuroprotective activity is attributed to its ability to modulate signaling pathways involved in cell survival and death, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of 2H-1-benzopyran derivatives often involves methods like Knoevenagel condensation, which is crucial in organic synthesis for generating biologically active compounds. The ability to modify the structure of the benzopyran core allows for the development of a wide range of derivatives with tailored biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinoethyl ester moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Key Properties :

- Molecular formula : C₁₆H₁₄N₂O₇·HCl (inferred from analogs in ).

- Melting point : >260°C, indicative of high thermal stability due to strong intermolecular interactions in the crystalline salt form .

The following table compares structural analogs, focusing on substituents, physicochemical properties, and synthesis routes:

Structural and Functional Insights:

Morpholinoethyl ester vs. phenyl/fluorophenyl esters: The morpholino group improves water solubility (via hydrochloride salt) compared to aryl esters, which are more lipophilic .

Synthesis Complexity :

- The title compound requires multi-step purification (DMF/charcoal treatment), whereas simpler esters like 17g are crystallized directly from CHCl₃/petroleum ether .

Thermal Stability :

- High melting points (>260°C) for the title compound and 27a suggest strong ionic (HCl salt) and hydrogen-bonding networks, unlike neutral esters (e.g., 17g, mp 136–137.5°C) .

Spectroscopic Differentiation: IR: Lactone C=O stretches vary slightly (1720–1728 cm⁻¹) depending on adjacent substituents . NMR: Aromatic proton shifts differ based on electron-withdrawing (e.g., NO₂) or donating (e.g., NH₂) groups .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves reacting the acyl chloride of 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid with a nucleophile (e.g., morpholinoethanol for esterification). For example, in analogous compounds, pyridine is used as a base to neutralize HCl during esterification . Optimization includes:

- Reaction time : Extended durations (e.g., 8–12 hours) improve yield by ensuring complete acylation .

- Temperature : Room temperature avoids decomposition of nitro groups, but mild heating (30–50°C) may accelerate sluggish reactions .

- Workup : Sequential washing (e.g., 0.1 N HCl to remove pyridine) and recrystallization (e.g., DMF/MeOH) enhance purity .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of the target compound?

- IR Analysis : Key peaks include:

- 1770–1720 cm⁻¹ : Stretching vibrations for ester (C=O) and lactone (C=O) groups .

- 1532–1344 cm⁻¹ : Nitro (NO₂) asymmetric/symmetric stretches .

- ¹H NMR :

- δ 8.57–8.98 ppm : Aromatic protons adjacent to electron-withdrawing nitro groups .

- δ 3.5–4.5 ppm : Morpholinoethyl protons (CH₂-O and N-CH₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between studies on similar benzopyran derivatives?

- Root Cause Analysis : Discrepancies may arise from:

- Purity : Impurities >5% (e.g., unreacted acyl chloride) can skew bioassays. Use HPLC (>98% purity) for reliable data .

- Assay Conditions : Antioxidant activity (e.g., DPPH/·OH scavenging) is pH- and solvent-sensitive. Standardize protocols (e.g., 25°C, pH 7.4) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Functional Group Impact :

- Nitro (NO₂) : Enhances electron-withdrawing effects, stabilizing the lactone ring and modulating redox activity .

- Morpholinoethyl Ester : Increases solubility and bioavailability compared to methyl/phenyl esters .

- SAR Table :

| Derivative | Substituent (R) | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Morpholinoethyl ester | -O(CH₂)₂N(C₂H₄)₂O | 12.3 (DPPH) | |

| Ethyl ester | -OCH₂CH₃ | 18.7 (DPPH) | |

| Phenyl ester | -OPh | 25.9 (DPPH) |

- Design Strategy : Introduce polar groups (e.g., -SO₃H) to improve water solubility while retaining nitro-related bioactivity .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Degradation Pathways :

- Lactone Ring Opening : Protonation of the carbonyl oxygen at pH < 4 leads to ring cleavage, forming a carboxylic acid .

- Ester Hydrolysis : Acid-catalyzed hydrolysis of the morpholinoethyl ester generates 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid .

- Mitigation :

- Formulation : Use enteric coatings (pH > 5) to protect against gastric acid .

- Stabilizers : Add antioxidants (e.g., BHT) to prevent nitro group reduction .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.